Palladium, tris(triethylphosphine)-

Description

Properties

CAS No. |

52359-12-3 |

|---|---|

Molecular Formula |

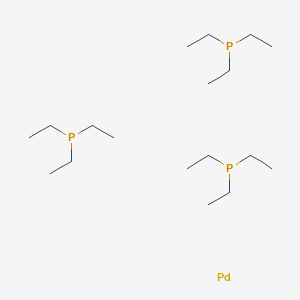

C18H45P3Pd |

Molecular Weight |

460.9 g/mol |

IUPAC Name |

palladium;triethylphosphane |

InChI |

InChI=1S/3C6H15P.Pd/c3*1-4-7(5-2)6-3;/h3*4-6H2,1-3H3; |

InChI Key |

NRAKQWUCZUIXEH-UHFFFAOYSA-N |

Canonical SMILES |

CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Pd] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Palladium, tris(triethylphosphine)-" with structurally analogous palladium-phosphine complexes:

Key Comparative Insights:

Ligand Electronic and Steric Effects: Triethylphosphine (PEt₃): Stronger σ-donor than triphenylphosphine (PPh₃), increasing electron density at Pd and accelerating oxidative addition steps in catalysis . However, its smaller steric profile (compared to PPh₃) may reduce selectivity in sterically demanding reactions. Triphenylphosphine (PPh₃): Moderate electron donation with greater steric bulk, favoring stability over reactivity. Pd(PPh₃)₄ is preferred for controlled catalytic cycles .

Oxidation State and Reactivity :

- Pd(0) complexes (e.g., Pd(PEt₃)₄, Pd(PPh₃)₄) are typically employed in cross-coupling reactions due to their ability to undergo oxidative addition with aryl halides.

- Pd(II) complexes (e.g., PdCl₂(PPh₃)₂, Pd(PEt₃)₃(ClO₄)₂) are used in electrophilic substitution reactions but require reductants to activate Pd(0) species .

Stability and Handling :

- Tris(triethylphosphine)palladium complexes exhibit moderate thermal stability but require careful handling due to the pyrophoric nature of PEt₃ .

- Pd₂(dba)₃ offers air-stable ligand-free catalysis but suffers from lower activity in electron-deficient systems compared to phosphine-ligated analogs .

Analytical Considerations :

- Chlorine content in palladium-phosphine complexes (e.g., Pd(PPh₃)₄) is measured via ion chromatography, with detection limits of 0.0100–0.500% .

Preparation Methods

Ligand Substitution Reactions Using Palladium(0) Precursors

A foundational approach to synthesizing palladium tris(triethylphosphine) involves ligand substitution from palladium(0) precursors. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely employed due to their labile ligands, which facilitate displacement by triethylphosphine (PEt₃).

In a representative procedure, Pd₂(dba)₃·CHCl₃ reacts with excess PEt₃ (molar ratio 1:3–4) in anhydrous N,N-dimethylformamide (DMF) at 20–40°C for 2–4 hours. The reaction proceeds via bridge cleavage of the dba ligands, followed by coordination of three PEt₃ molecules per palladium center. Filtration and recrystallization from n-hexane yield the target compound as a white crystalline solid, with reported yields exceeding 70%. Similarly, Pd(PPh₃)₄ undergoes ligand exchange with PEt₃ in DMF, displacing triphenylphosphine (PPh₃) to form Pd(PEt₃)₃. This method benefits from the commercial availability of Pd(PPh₃)₄ but requires careful stoichiometric control to avoid mixed-ligand intermediates.

Reductive Elimination from Palladium(II) Precursors

Palladium(II) halides such as PdCl₂ or PdBr₂ serve as viable starting materials when combined with reducing agents and PEt₃. In this two-step process, PdCl₂ is first reduced to Pd(0) using hydrazine or sodium borohydride in the presence of PEt₃, which simultaneously acts as a stabilizing ligand. For example, treatment of PdCl₂ with PEt₃ and NaBH₄ in tetrahydrofuran (THF) at 0°C generates Pd(PEt₃)₃ within 1 hour, albeit with moderate yields (50–60%). The reaction mechanism involves intermediate formation of Pd(PEt₃)₂Cl₂, which undergoes reductive elimination under basic conditions.

Direct Synthesis from Cyclopentadienyl–Allyl Palladium Complexes

A highly efficient route utilizes Pd(η³-1-phenylallyl)(η⁵-C₅H₅) as a precursor, which reacts with PEt₃ to form Pd(PEt₃)₃ via displacement of both the allyl and cyclopentadienyl ligands. Conducted in dichloromethane at room temperature, this method achieves yields of 85–90% within 3 hours. The precursor’s lability enables rapid ligand exchange, making it superior to traditional Pd(0) sources in terms of reactivity and purity.

Solvent and Stoichiometric Optimization

Critical parameters influencing yield and purity include:

Nonpolar solvents like n-hexane are preferred for recrystallization, as they reduce co-precipitation of unreacted PEt₃.

Mechanistic Insights and Spectroscopic Characterization

Variable-temperature ³¹P NMR studies reveal dynamic behavior in Pd(PEt₃)₃, including hindered rotation around the Pd–P bonds. Three distinct rotamers are observed at low temperatures, coalescing into a single signal above 50°C. X-ray crystallography confirms a trigonal planar geometry, with average Pd–P bond lengths of 2.28–2.32 Å.

Challenges and Practical Considerations

- Air sensitivity : All syntheses require inert atmospheres (glovebox or Schlenk line).

- Phosphine purity : Commercial PEt₃ often contains oxidized byproducts; distillation under nitrogen is recommended.

- Scalability : Batch reactions exceeding 10 mmol Pd risk incomplete ligand exchange due to viscosity effects.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing tris(triethylphosphine)palladium(0), and how do reaction conditions influence yield and purity?

- Methodology : Tris(triethylphosphine)palladium(0) is typically synthesized via ligand substitution reactions. A common approach involves reducing palladium(II) precursors (e.g., PdCl₂) in the presence of excess triethylphosphine (PEt₃) under inert atmospheres. Schunn (1976) demonstrated that using zerovalent palladium precursors like Pd(PPh₃)₄ with PEt₃ in tetrahydrofuran (THF) at 60°C yields the target complex with >85% efficiency . Key variables include ligand-to-metal ratios (≥3:1), solvent choice (polar aprotic solvents preferred), and reaction time (12–24 hours). Impurities such as unreacted PdCl₂ or oxidized phosphine byproducts can be removed via recrystallization or column chromatography.

Q. How can ion chromatography be optimized to determine chlorine content in tris(triethylphosphine)palladium complexes, and what are common interference factors?

- Methodology : Chlorine content analysis follows GB/T 39285-2020, which specifies two pretreatment methods depending on the palladium compound’s solubility:

- For soluble complexes : Reduction with hydrazine hydrate to precipitate palladium, followed by ion chromatography (IC) of the supernatant .

- For insoluble complexes : Oxygen bomb combustion followed by sodium carbonate/bicarbonate absorption and IC analysis .

| Measurement Range | Detection Limit (ppm) | Key Interferences |

|---|---|---|

| 10–500 ppm | 5 | Sulfate ions, residual solvents |

| Adjusting eluent composition (e.g., NaOH gradient) and column temperature (25–30°C) minimizes interference. |

Q. What safety protocols are critical when handling tris(triethylphosphine)palladium(0) due to its reactivity and ligand hazards?

- Methodology : Triethylphosphine is pyrophoric and releases toxic phosphine gas upon oxidation. Key safety measures include:

- Storage : Under nitrogen/argon in flame-resistant containers at –20°C .

- Handling : Use glove boxes or Schlenk lines; avoid contact with air or moisture .

- First Aid : For skin exposure, rinse with 1% acetic acid, then water; for inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How do steric and electronic properties of triethylphosphine ligands influence catalytic activity in cross-coupling reactions compared to bulkier phosphines (e.g., triphenylphosphine)?

- Methodology : Triethylphosphine’s smaller cone angle (132°) versus triphenylphosphine (145°) enhances metal accessibility, accelerating oxidative addition steps in Suzuki-Miyaura couplings. However, its strong electron-donating ability (Tolman Electronic Parameter: 2065 cm⁻¹) can stabilize Pd(0) intermediates, potentially slowing transmetallation . Comparative studies using kinetic profiling (e.g., in situ NMR or UV-Vis monitoring) reveal that PEt₃-based catalysts exhibit 2–3× higher turnover frequencies (TOFs) in aryl chloride activations but lower thermal stability than Pd(PPh₃)₄ systems .

Q. How can contradictory data on tris(triethylphosphine)palladium(0)’s catalytic efficiency in Heck reactions be resolved through experimental design?

- Contradiction : Some studies report high yields (>90%) at 80°C, while others observe <50% conversion under similar conditions.

- Resolution : Control experiments should isolate variables:

- Ligand decomposition : Monitor PEt₃ oxidation via ³¹P NMR; use stabilizing additives like BHT (butylated hydroxytoluene) .

- Substrate scope : Electron-deficient aryl halides react faster; steric hindrance in ortho-substituted substrates reduces efficacy .

- Solvent effects : DMF increases reaction rates vs. THF due to higher polarity and Pd solubility .

Q. What advanced spectroscopic techniques are used to characterize ligand-metal interactions in tris(triethylphosphine)palladium(0) under reactive conditions?

- Methodology :

- X-ray Absorption Spectroscopy (XAS) : Determines Pd oxidation state and coordination geometry during catalysis .

- In Situ IR Spectroscopy : Tracks PEt₃ ligand dissociation via ν(P–C) stretching frequencies (shift from 850 cm⁻¹ to 880 cm⁻¹ upon Pd binding) .

- DFT Calculations : Correlate experimental data with electronic structure models to predict catalytic pathways .

Data Contradiction Analysis

Q. Why do some studies report tris(triethylphosphine)palladium(0) as air-stable, while others note rapid decomposition?

- Analysis : Stability depends on residual solvent and storage conditions. Anhydrous samples stored under argon show no decomposition for >6 months, whereas traces of water or oxygen induce Pd aggregation (evidenced by TEM) and phosphine oxidation . Reproducibility requires rigorous drying (e.g., molecular sieves) and inert atmosphere maintenance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.